Home > Products > Screening Compounds P146763 > Cyclobutyl(3-methylpyridin-2-yl)methanamine
Cyclobutyl(3-methylpyridin-2-yl)methanamine - 1337788-51-8

Cyclobutyl(3-methylpyridin-2-yl)methanamine

Catalog Number: EVT-3100777
CAS Number: 1337788-51-8
Molecular Formula: C11H16N2
Molecular Weight: 176.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide ((R)-Flu-AM1)

    Compound Description: (R)-Flu-AM1 is a single enantiomer of the racemic compound Flu-AM1. Research indicates that Flu-AM1 acts as a dual inhibitor of both fatty acid amide hydrolase (FAAH) and substrate-selective cyclooxygenase-2 (COX-2), presenting it as a potential pain-relief treatment. [] While both (R)-Flu-AM1 and (S)-Flu-AM1 inhibit COX-2 in a time and substrate-selective manner, they lack enantiomeric selectivity in their FAAH inhibitory activity. [] Further research suggests that both enantiomers of Flu-AM1 bind in the substrate channel of FAAH. []

(S)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide ((S)-Flu-AM1)

    Compound Description: (S)-Flu-AM1 is the other single enantiomer of the racemic compound Flu-AM1, which acts as a dual inhibitor of both fatty acid amide hydrolase (FAAH) and substrate-selective cyclooxygenase-2 (COX-2) for potential pain-relief. [] While both (R)-Flu-AM1 and (S)-Flu-AM1 inhibit COX-2 in a time and substrate-selective manner, they lack enantiomeric selectivity in their FAAH inhibitory activity. [] Further research suggests that both enantiomers of Flu-AM1 bind in the substrate channel of FAAH. []

(S)-N-(3-Methylpyridin-2-yl)-2-(4-isobutylphenyl)Propanamide ((S)-Ibu-AM5)

    Compound Description: (S)-Ibu-AM5 is an enantiomer of Ibu-AM5, a derivative of ibuprofen known to be a more potent inhibitor of FAAH than its parent compound. [] Research suggests that (S)-Ibu-AM5 is a more potent inhibitor of FAAH than its (R)-enantiomer and binds to the substrate channel of FAAH. []

(R)-N-(3-Methylpyridin-2-yl)-2-(4-isobutylphenyl)Propanamide ((R)-Ibu-AM5)

    Compound Description: (R)-Ibu-AM5 is an enantiomer of Ibu-AM5, a derivative of ibuprofen known to be a more potent inhibitor of FAAH than its parent compound. [] Research suggests that (R)-Ibu-AM5 is a less potent inhibitor of FAAH than its (S)-enantiomer and binds to the substrate channel of FAAH. []

Sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole (E3810)

    Compound Description: E3810 is a proton pump inhibitor that functions by inhibiting the activity of H+, K(+)-ATPase. [] E3810 chemically modifies SH groups in the H+, K(+)-ATPase molecule. [] A new crystal form of E3810, form F, has been shown to address the stability issues of previous forms. []

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic Acid (Compound 1)

    Compound Description: Compound 1 is a compound that has shown potential in treating cystic fibrosis, a disease mediated by the cystic fibrosis transmembrane conductance regulator (CFTR). [, , , , , , , ] It has been formulated into various dosage forms for oral administration, including tablets. [] A specific crystalline form, Form I, has been identified and characterized. [, , ] This form has been formulated into dosage units containing excipients to improve properties like disintegration and lubrication. [] Several solid forms, including Form A solvate and Form A HCl salt, have also been identified and characterized, which can potentially offer different physicochemical properties. [, ]

Overview

Cyclobutyl(3-methylpyridin-2-yl)methanamine, also known as 1-(3-methylpyridin-2-yl)cyclobutylmethanamine, is an organic compound with the molecular formula C11H16N2C_{11}H_{16}N_{2}. This compound features a cyclobutyl ring bonded to a methanamine group, with a 3-methylpyridin-2-yl substituent. It is classified as an amine and is notable for its potential applications in medicinal chemistry and organic synthesis.

Source and Classification

The compound is synthesized from simpler precursors, primarily involving cyclization reactions of pyridine derivatives with amines. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceuticals due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of Cyclobutyl(3-methylpyridin-2-yl)methanamine typically involves several methods:

  1. Cyclization Reaction: A common method includes the reaction between 3-methylpyridine and cyclobutylmethanamine in the presence of catalysts under controlled conditions. The reaction parameters such as temperature and solvent type are crucial for optimizing yield and purity.
  2. Reductive Amination: Another approach involves reductive amination techniques, where appropriate cyanohydrins are reacted with pyridin-2-yl-methylamines, often facilitated by boron hydrides in a methanolic medium. This method has shown improved yields compared to previous synthetic routes .

Technical Details

For effective synthesis, reaction conditions must be optimized, including:

  • Temperature control (often room temperature)
  • Use of organic bases (e.g., 1,4-diazabicyclo[2.2.2]octane)
  • Solvent choice (commonly methanol or other alcohols)
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C11H16N2C_{11}H_{16}N_{2}
  • Molecular Weight: Approximately 176.26 g/mol
  • CAS Number: 1540142-98-0
Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-methylpyridin-2-yl)methanamine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding aldehydes or ketones.
  2. Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can modify specific functional groups within the molecule.
  3. Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by others, often facilitated by halogenating agents.

Technical Details

The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, oxidation typically requires careful control of reaction times and temperatures to avoid overoxidation.

Mechanism of Action

The mechanism of action for Cyclobutyl(3-methylpyridin-2-yl)methanamine involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various physiological pathways, making it a candidate for therapeutic applications. The specific mechanisms may vary based on the context of its use, including potential effects on neurotransmitter systems or metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 139–140 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like methanol and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, providing insights into its functional groups and molecular environment.

Applications

Scientific Uses

Cyclobutyl(3-methylpyridin-2-yl)methanamine has several potential applications:

  1. Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry due to its unique structure.
  2. Medicinal Chemistry: The compound is being investigated for its pharmacological properties, particularly for potential therapeutic effects against various conditions, including neurodegenerative diseases and cancer .
  3. Biological Research: Studies may focus on its interactions with biological systems to explore its efficacy as a drug candidate.
  4. Industrial Applications: It may also find utility in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Introduction to Cyclobutyl(3-methylpyridin-2-yl)methanamine in Contemporary Medicinal Chemistry

Role of Pyridine-Alkylamine Scaffolds in Drug Discovery

Pyridine-alkylamine scaffolds constitute privileged structures in medicinal chemistry due to their dual functionality: the pyridine nitrogen acts as a hydrogen bond acceptor, while the alkylamine group provides basicity and hydrogen bond donor capability. This combination enables targeted interactions with biological macromolecules. Specifically, 2-aminopyridine derivatives exhibit enhanced binding to enzymatic active sites through:

  • Complementary Hydrogen Bonding: The pyridin-2-yl-methylamine motif forms bidentate hydrogen bonds with conserved glutamate residues in enzyme active sites, as observed in neuronal nitric oxide synthase (nNOS) inhibitors [6]. This binding mode mimics natural substrates, enhancing inhibitory potency.

  • Conformational Effects: The rotational freedom of the methylamine linker allows adaptive binding to protein pockets with minor conformational adjustments. Patent WO1998022459 demonstrates that derivatives like N-methylpyridin-2-amine maintain binding flexibility while optimizing steric fit [3].

  • Enhanced Bioavailability: The pyridine nucleus contributes to π-stacking interactions with aromatic amino acid residues, while the alkylamine side chain improves water solubility – a critical balance for oral bioavailability. Compound 19c from nNOS inhibitor research exemplifies this, achieving 18% oral bioavailability despite its polar functional groups [6].

Recent structural optimizations focus on hybridizing pyridine-alkylamine cores with sterically constrained ring systems. This approach maximizes three-dimensional interactions with biological targets while maintaining favorable drug-like properties. The cyclobutyl(3-methylpyridin-2-yl)methanamine scaffold exemplifies this strategy by incorporating a directionally constrained cyclobutane ring adjacent to the pyridine-alkylamine pharmacophore.

Cyclobutyl Motifs as Structural Enhancers in Bioactive Molecules

The cyclobutyl group has transitioned from a structural curiosity to a strategically valuable component in lead optimization due to its unique steric and electronic properties. Comparative analyses with other alicyclic systems reveal distinctive advantages:

Table 2: Comparative Analysis of Cyclobutyl Versus Other Alicyclic Rings in Drug Design

Ring SystemBond Angle DeviationTorsional FlexibilityHydrophobicity (clogP)Metabolic Stability
Cyclobutyl~15° from tetrahedralModerate+0.56↑↑↑ (High)
CyclopropylMinimal deviationLow+0.48↑↑ (Moderate)
CyclopentylMinimal deviationHigh+0.89↑ (Low-Moderate)
CyclohexylMinimal deviationVery High+1.10↑ (Low-Moderate)
  • Ring Strain Effects: The ~25 kcal/mol strain energy of cyclobutane enhances reactivity and binding affinity through two mechanisms: (1) partial pyramidalization of carbon atoms creates directional electrostatic potentials for targeted van der Waals contacts, and (2) the strained C–C bonds exhibit pseudo-π character, enabling unconventional interactions with aromatic residues [4] [7]. In cyclobutyl(3-methylpyridin-2-yl)methanamine, the cyclobutane's "bent" conformation positions the methanamine group optimally for salt bridge formation with aspartate/glutamate residues.

  • Steric Parameters: With a Taft steric parameter (Es) of -1.21, cyclobutyl occupies a middle ground between smaller cyclopropyl (-3.42) and larger cyclohexyl (-2.77) groups. This intermediate steric bulk allows efficient filling of enzyme subpockets that are inaccessible to cyclopropyl yet too confined for pentyl/hexyl chains [7]. The cyclobutyl group in this compound likely targets such "Goldilocks" zones in biological targets.

  • Metabolic Stability: Unlike cyclopropyl (which can undergo oxidative ring opening) or larger cycloalkyl groups (susceptible to hydroxylation), cyclobutyl demonstrates superior metabolic stability. Its compact structure resents enzymatic oxidation while maintaining lipophilicity, extending plasma half-life in preclinical models. The molecular architecture of cyclobutyl(3-methylpyridin-2-yl)methanamine exemplifies this stability advantage [4] [7].

Therapeutic Relevance in Mycobacterial and Anti-Infective Research

Pyridine-alkylamine derivatives containing strained alicyclic rings show promise in anti-infective development, particularly against persistent intracellular pathogens. Patent WO1998022459 highlights their application in anxiolytics and anti-mycobacterial agents, demonstrating scaffold versatility [3]. Specific therapeutic mechanisms include:

  • Mycobacterial Membrane Disruption: Hybrid pyridine-cycloalkylamine compounds exhibit selective accumulation in mycobacterial membranes, potentially disrupting cell wall biosynthesis. The three-dimensionality imparted by the cyclobutyl group enhances penetration through waxy mycobacterial coats compared to planar analogues [3].

  • CNS-Targeted Activity: Structural analogues like (6-cyclobutylpyridin-3-yl)methanamine hydrochloride (CAS: 2490698-14-9) demonstrate blood-brain barrier permeability, supporting development for neurodegenerative conditions [2] [6]. Their mechanism involves modulation of neuronal nitric oxide synthase (nNOS) – overproduction of nitric oxide contributes to neurodegenerative pathologies. Recent nNOS inhibitors featuring pyridine-alkylamine cores with constrained aliphatic groups achieve 153-fold selectivity against iNOS and 1040-fold against eNOS, crucial for avoiding cardiovascular side effects [6].

  • Anti-Infective Synergy: Preliminary research suggests cyclobutyl-containing pyridinylamines potentiate conventional antibiotics against drug-resistant strains, possibly through efflux pump inhibition. The scaffold's protonatable amine facilitates accumulation in acidic phagolysosomes where intracellular pathogens reside, creating localized high concentrations [3].

Table 3: Bioactive Derivatives Featuring the Pyridine-Cyclobutylamine Core

Compound StructureCAS NumberTherapeutic AreaKey Biological Activity
Cyclobutyl(3-methylpyridin-2-yl)methanamine1337788-51-8Anti-infectives/CNS disordersMycobacterial growth inhibition; nNOS modulation
(6-Cyclobutylpyridin-3-yl)methanamine hydrochloride2490698-14-9Neurodegenerative diseasesnNOS inhibition (Ki = 24-55 nM)
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine1540142-98-0CNS disordersAnxiolytic candidate; panic disorder target engagement

The continuous exploration of this scaffold underscores its importance in addressing challenging therapeutic targets. Future structural diversification may yield optimized candidates for clinical translation across infectious and central nervous system disorders.

Properties

CAS Number

1337788-51-8

Product Name

Cyclobutyl(3-methylpyridin-2-yl)methanamine

IUPAC Name

cyclobutyl-(3-methylpyridin-2-yl)methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.263

InChI

InChI=1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3

InChI Key

URUBBICQABGESV-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C(C2CCC2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.